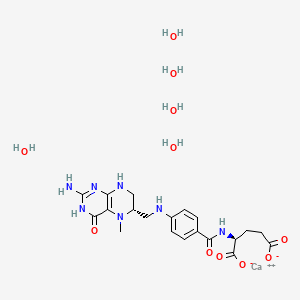

Levomefolate calcium pentahydrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

419563-18-1 |

|---|---|

Molekularformel |

C20H34CaN7O11 |

Molekulargewicht |

588.6 |

IUPAC-Name |

monocalcium mono((S)-2-(4-((((S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate) pentahydrate |

InChI |

InChI=1S/C20H25N7O6.Ca.5H2O/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;;;;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;5*1H2/q;+2;;;;;/p-1/t12-,13-;;;;;;/m0....../s1 |

InChI-Schlüssel |

NVLUUBHWPOLECI-BWDMFOMUSA-M |

SMILES |

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(NC[C@@H]2N(C)C3=C(NC(N)=NC3=O)NC2)C=C1)=O.[H]O[H].[H]O[H].[H]O[H].[H]O[H].[H]O[H].[Ca+2] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levomefolate calcium pentahydrate; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical & Biopharmaceutical Characterization of Levomefolate Calcium Pentahydrate vs. Folic Acid

Executive Summary: The Shift from Synthetic to Bioidentical

In the landscape of folate therapeutics, the industry is undergoing a paradigm shift from the synthetic provitamin Folic Acid (FA) to the bioidentical, metabolically active Levomefolate Calcium Pentahydrate (L-5-MTHF-Ca) .

While Folic Acid has been the standard for fortification due to its high stability, its physicochemical limitations—specifically its pH-dependent solubility and reliance on the dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR) enzymatic pathways—create significant bottlenecks in bioavailability. Levomefolate Calcium Pentahydrate represents a crystal engineering solution: a calcium salt stabilized by a pentahydrate pseudopolymorph lattice that bypasses metabolic rate-limiting steps while offering distinct solubility profiles.

This guide provides a granular technical comparison of these two entities, focusing on the critical physicochemical properties that drive formulation strategies and therapeutic efficacy.

Molecular Architecture & Crystal Engineering

The fundamental difference between the two compounds lies in their oxidation state and solid-state arrangement.

Comparative Chemical Identity

| Feature | Folic Acid (FA) | Levomefolate Calcium Pentahydrate |

| IUPAC Name | (2S)-2-[(4-{[(2-amino-4-hydroxypteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid | Calcium (6S)-N-[4-(2-amino-1,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl)methylamino]benzoyl]-L-glutamate pentahydrate |

| Molecular Formula | ||

| Molar Mass | 441.40 g/mol | ~587.6 g/mol (Pentahydrate) |

| State | Fully Oxidized (Provitamin) | Reduced (Tetrahydrofolate form) |

| Stereochemistry | Achiral (Synthetic FA is not chiral at C6) | (6S)-Diastereoisomer (Biologically Active) |

| Salt Form | Free Acid | Calcium Salt (1:1 Stoichiometry) |

The Pentahydrate Lattice Advantage

Reduced folates (like 5-MTHF) are intrinsically unstable, susceptible to rapid oxidative degradation. The calcium pentahydrate form is a specific crystal engineering solution.

-

Calcium Bridge: The

ion coordinates with the carboxylate groups of the glutamate tail, locking the flexible molecule into a more rigid conformation. -

Hydration Shell: The five water molecules (pentahydrate) form a hydrogen-bonded network that fills the voids in the crystal lattice. This "pseudopolymorph" structure acts as a buffer against environmental moisture and oxygen ingress, significantly extending shelf-life compared to the amorphous salt.

Physicochemical Profiling: Solubility & Stability

Solubility and pH Dependency

Folic acid behaves as a weak acid with low solubility in gastric environments, potentially leading to precipitation and variable absorption. Levomefolate calcium is designed to dissociate more consistently.

Table 1: Comparative Solubility Profile

| Medium | Folic Acid (FA) | Levomefolate Calcium Pentahydrate | Implications |

| Water (Neutral) | 0.0016 mg/mL (Very Poor) | ~0.3 - 1.0 mg/mL (Sparingly Soluble) | L-5-MTHF-Ca has >100x higher intrinsic water solubility. |

| 0.1N HCl (pH 1.2) | Insoluble (< 0.001 mg/mL) | Soluble (Dissociates to L-5-MTHF) | FA precipitates in the stomach; L-5-MTHF-Ca remains available for absorption. |

| Buffer (pH 7.4) | Soluble (> 1.0 mg/mL) | Soluble | Both dissolve well in intestinal pH, but FA requires dissolution before reaching the jejunum. |

Stability Matrix

Stability is the primary challenge with reduced folates.

-

Folic Acid: Highly stable to heat and humidity but sensitive to UV light (photolytic cleavage of the pteridine ring).

-

Levomefolate Ca: Sensitive to oxidation.[1] The pentahydrate form mitigates this, but it remains hygroscopic.

-

Thermal: Stable up to ~100°C (loss of crystal water begins >60°C).

-

Oxidative: Requires antioxidants (e.g., Ascorbic Acid) in liquid formulations.

-

Biopharmaceutical Implications (The "Why")

The physicochemical differences directly dictate the biological fate of the molecule. The following pathway diagram illustrates why Levomefolate is termed "MTHFR-independent."

Figure 1: Metabolic Pathway Comparison. Folic Acid requires multi-step enzymatic reduction (DHFR/MTHFR). Levomefolate Calcium enters directly as the active 5-MTHF, bypassing the MTHFR polymorphism bottleneck.

Analytical Methodologies

Accurate quantification requires distinguishing between the oxidized (FA) and reduced (5-MTHF) forms. Standard UV methods for FA are insufficient for L-5-MTHF due to its lower extinction coefficient and susceptibility to oxidation during analysis.

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol ensures separation of the diastereomers and protection of the reduced folate.

Reagents:

-

Phosphate Buffer (pH 5.5)[2]

-

Acetonitrile (HPLC Grade)

-

Antioxidant: Ascorbic Acid or Dithiothreitol (DTT) added to samples.

Workflow:

-

Sample Preparation:

-

Dissolve Levomefolate Calcium Pentahydrate in 0.1M Phosphate Buffer (pH 6.0) containing 1% Ascorbic Acid (to prevent oxidation to DHF).

-

Note: Avoid strong acid or base, which can induce racemization or degradation.

-

-

Chromatographic Conditions:

-

Detection:

-

Folic Acid: UV at 280 nm.

-

Levomefolate: Fluorescence Detection (Preferred for sensitivity).

-

Excitation: 295 nm

-

Emission: 353 nm

-

-

Analytical Logic Flow

Figure 2: Validated Analytical Workflow. Critical step: Addition of antioxidant during extraction to prevent conversion of 5-MTHF to oxidized folate species.

Conclusion

For drug development professionals, the choice between Folic Acid and Levomefolate Calcium Pentahydrate is a decision between cost-efficiency and clinical precision .

-

Folic Acid remains a robust, low-cost option for general population fortification but fails in subpopulations with MTHFR polymorphisms or altered gastric pH.

-

Levomefolate Calcium Pentahydrate offers a superior physicochemical profile: enhanced solubility in physiological ranges, direct metabolic utility, and a crystal structure engineered for stability. It is the preferred API for therapeutic applications targeting homocysteine management and prenatal care in at-risk genotypes.

References

-

Pietrzik, K., Bailey, L., & Shane, B. (2010). Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics. Link

-

FDA. (2012). New Dietary Ingredient Notification: L-5-Methyltetrahydrofolate Calcium. U.S. Food and Drug Administration.[4] Link

-

EFSA Panel on Food Additives and Nutrient Sources. (2004). Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on the request from the Commission related to the use of Calcium L-Methylfolate as a source of folate. EFSA Journal. Link

-

Obeid, R., Holzgreve, W., & Pietrzik, K. (2013). Is 5-methyltetrahydrofolate an alternative to folic acid for the prevention of neural tube defects? Journal of Perinatal Medicine. Link

-

PubChem. (2024).[5] Levomefolate calcium pentahydrate Compound Summary. National Library of Medicine. Link

Sources

- 1. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Levomefolate calcium pentahydrate | C20H33CaN7O11 | CID 135565054 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular mechanism of Levomefolate calcium pentahydrate in MTHFR polymorphism

Topic: Molecular Mechanism of Levomefolate Calcium Pentahydrate in MTHFR Polymorphism Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methylenetetrahydrofolate reductase (MTHFR) C677T polymorphism represents a significant rate-limiting bottleneck in folate metabolism, affecting approximately 40% of the global population. This genetic variant induces enzyme thermolability and cofactor dissociation, impairing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF).[1]

Levomefolate calcium pentahydrate (L-5-MTHF-Ca) serves as a direct intervention strategy. Unlike synthetic folic acid, which requires multi-step enzymatic reduction, L-5-MTHF-Ca is the biologically active isomer.[2] It bypasses the MTHFR defect entirely, restoring the one-carbon cycle and normalizing homocysteine remethylation. This guide delineates the molecular kinetics, pharmacokinetic advantages, and validated experimental protocols for assessing L-5-MTHF-Ca efficacy.

Molecular Mechanism: The MTHFR Blockade and the Levomefolate Bypass

The C677T Defect: Structural Instability

The core pathology of the C677T polymorphism is structural. A cytosine-to-thymine substitution at nucleotide 677 results in a valine-to-alanine missense mutation at codon 222.

-

Thermolability: The Ala222 variant disrupts the homodimeric structure of the MTHFR enzyme. At physiological temperatures (37°C), the mutant enzyme is prone to dissociation into inactive monomers.

-

FAD Dissociation: The mutation weakens the binding affinity for Flavin Adenine Dinucleotide (FAD), a critical cofactor.[1][3] Without stable FAD binding, the catalytic activity drops by approximately 35% in heterozygotes (CT) and 70% in homozygotes (TT).

The Levomefolate Mechanism

Levomefolate calcium pentahydrate provides exogenous (6S)-5-methyltetrahydrofolate.

-

Direct Entry: It enters the cell via the Reduced Folate Carrier (RFC) and is immediately available as a methyl donor.

-

Methionine Synthase (MTR) Activation: L-5-MTHF donates its methyl group to cobalamin (B12), creating methylcobalamin. This cofactor then methylates homocysteine to form methionine.[3][4][5]

-

Bypassing the Bottleneck: Because L-5-MTHF is the product of the MTHFR reaction, the functional status of the MTHFR enzyme becomes irrelevant to the therapeutic outcome.

Pathway Visualization

Figure 1: The One-Carbon Metabolism pathway illustrating the MTHFR C677T blockade (red) and the direct entry point of Levomefolate Calcium (green), bypassing the enzymatic defect.[2]

Pharmacokinetics & Comparative Bioavailability

Levomefolate calcium demonstrates superior pharmacokinetics compared to folic acid, particularly in the context of the C677T genotype.

Quantitative Comparison

| Parameter | Folic Acid (Synthetic) | Levomefolate Calcium (L-5-MTHF-Ca) |

| Metabolic Requirement | Requires reduction by DHFR and conversion by MTHFR.[2][6][7] | None. Biologically active upon absorption. |

| Absorption Mechanism | Saturable carrier (PCFT) + Passive diffusion at high doses. | Reduced Folate Carrier (RFC) & PCFT. |

| Plasma | Variable (delayed by metabolic conversion). | Rapid (~0.5 – 1.5 hours). |

| Interaction with C677T | Efficacy reduced by ~70% in TT homozygotes.[7] | Efficacy independent of MTHFR genotype. |

| Safety Profile | Risk of Unmetabolized Folic Acid (UMFA) accumulation. | No UMFA accumulation; physiological form. |

| B12 Masking | Can mask hematological signs of B12 deficiency. | Does not mask B12 deficiency. |

Bioavailability Dynamics

Studies utilizing

Experimental Validation: Protocols for Researchers

To validate the efficacy of Levomefolate Calcium in a research setting, accurate quantification of plasma 5-MTHF is required. Immunoassays are often insufficient due to cross-reactivity. LC-MS/MS is the gold standard.

Protocol: LC-MS/MS Quantification of Plasma 5-MTHF

Objective: Precise quantitation of 5-MTHF to assess bioavailability or therapeutic adherence.

Materials:

-

Analytes: 5-MTHF standard, Folic Acid standard.[4][8][9][10][11]

-

Internal Standards (IS):

-5-MTHF, -

Matrix: Plasma or Serum (EDTA or Heparin).

-

Stabilizer: Ascorbic Acid (0.1% - 1.0%) Critical to prevent oxidation of 5-MTHF.

Step-by-Step Workflow:

-

Sample Collection: Collect whole blood. Immediately centrifuge at 4°C. Separate plasma and add Ascorbic Acid stabilizer immediately. Store at -80°C.

-

Protein Precipitation / SPE:

-

Mix 150 µL plasma with Internal Standard solution.

-

Perform Solid Phase Extraction (SPE) using Phenyl or C18 cartridges conditioned with methanol and water.

-

Wash with weak buffer (pH 3.2). Elute with high % Acetonitrile.

-

-

LC Separation:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

MS/MS Detection:

-

Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

5-MTHF: m/z 460.2 → 313.1

- -5-MTHF: m/z 465.2 → 313.1

-

-

Experimental Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for the specific quantification of 5-MTHF in biological matrices, ensuring separation from synthetic folic acid.

Clinical Implications & Drug Development

Formulation Stability

Levomefolate is inherently susceptible to oxidative degradation.[13] The Calcium Pentahydrate salt form (C20H23CaN7O6 · 5H2O) is critical for drug development because it crystallizes into a stable lattice structure.

-

Solubility: Sparingly soluble in water (~0.3 mg/mL), which actually aids in stability by reducing hydrolysis rates in solid dosage forms.

-

Manufacturing: Must be processed under low-light and low-oxygen conditions to maintain potency.

Therapeutic Positioning

For drug developers, L-5-MTHF-Ca is not merely a "supplement" but a medical food or prescription therapeutic for specific genetic phenotypes.

-

Target Indication: Major Depressive Disorder (adjunct), Diabetic Peripheral Neuropathy, and High-Risk Pregnancy in MTHFR carriers.

-

Regulatory Status: Generally Recognized As Safe (GRAS) in the US; approved as a Novel Food in the EU.

References

-

Pietrzik, K., Bailey, L., & Shane, B. (2010). Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics.[14][15] Link

-

Frosst, P., et al. (1995). A candidate genetic risk factor for vascular disease: a common mutation in methylenetetrahydrofolate reductase.[16][17] Nature Genetics. Link

-

Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Folate Vitamers in Serum by LC-MS/MS.Link

-

Scaglione, F., & Panzavolta, G. (2014). Folate, folic acid and 5-methyltetrahydrofolate are not the same thing.[11] Xenobiotica. Link

-

Guenther, B. D., et al. (1999). The structure and properties of methylenetetrahydrofolate reductase from Escherichia coli suggest how folate ameliorates human hyperhomocysteinemia. Nature Structural Biology. Link

Sources

- 1. The methylenetetrahydrofolate reductase C677T mutation induces cell-specific changes in genomic DNA methylation and uracil misincorporation: A possible molecular basis for the site-specific cancer risk modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. MTHFR Gene Polymorphisms: A Single Gene with Wide-Ranging Clinical Implications—A Review | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. genesight.com [genesight.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Levomefolate calcium | 151533-22-1 [chemicalbook.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl Folate Calcium or Calcium levomefolate USP Manufacturers, SDS [mubychem.com]

- 14. mdpi.com [mdpi.com]

- 15. Methylenetetrahydrofolate Reductase Polymorphisms: Pharmacogenetic Effects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sequencing.com [sequencing.com]

- 17. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Crystal structure analysis and X-ray diffraction of Levomefolate calcium pentahydrate

Technical Guide for Solid-State Analysis

Executive Summary & Structural Context

Levomefolate calcium (calcium L-5-methyltetrahydrofolate) represents the biologically active form of folate.[1][2][3][4][5][6] In drug development, its solid-state characterization is critical due to its propensity for polymorphism and pseudo-polymorphism (solvates/hydrates).

While the Type I (Trihydrate) form has been recently solved in high resolution (P212121), the Pentahydrate (often correlating to Type III or specific commercial forms like "Type C") remains a primary target for stability due to its unique hydration shell which stabilizes the oxidation-sensitive pteridine ring.

This guide details the X-ray Diffraction (XRD) protocols required to distinguish the pentahydrate from other solvates and amorphous phases, ensuring regulatory compliance (ICH Q6A) and batch consistency.

Crystallographic Fingerprint

The identification of Levomefolate Calcium Pentahydrate relies on specific diffraction peaks that distinguish it from the Trihydrate (Type I) and other lower hydrates.

Table 1: Diagnostic Diffraction Peaks (2

) for Key Polymorphs

Data derived from US Patent 6,441,168 and recent crystallographic literature.

| Polymorph | Hydration State | Key Characteristic Peaks (2 | Space Group | Stability Profile |

| Type III | Pentahydrate | 6.8, 10.2, 15.4, 22.5 | P212121 (Proposed) | Stable at ambient RH; dehydrates >60°C |

| Type I | Trihydrate | 6.5, 13.3, 16.8, 20.1 | P212121 | Standard commercial form (Metafolin®) |

| Type II | Variable Hydrate | 5.3, 6.9, 18.7, 21.1 | - | Metastable; often transitional |

| Amorphous | Non-crystalline | Broad halo (no distinct peaks) | N/A | Highly hygroscopic; chemically unstable |

Structural Insight: The crystal lattice of Levomefolate Calcium is characterized by alternating hydrophobic (pteridine rings) and hydrophilic (calcium coordination spheres) layers. The calcium ion is typically 7-coordinate, bridging folate molecules via carboxylate groups and water molecules.[3] The "Pentahydrate" likely accommodates two additional "zeolitic" water molecules in the lattice channels compared to the Trihydrate, accounting for the shift in the low-angle peaks (e.g., 6.8° vs 6.5°).

Experimental Protocol: High-Resolution PXRD

Objective: Obtain high-signal-to-noise diffraction patterns without inducing phase transitions during measurement.

A. Sample Preparation (Critical Step)[1]

-

Risk: Over-grinding causes localized heating, leading to partial dehydration (Pentahydrate

Trihydrate) or amorphization. -

Protocol:

-

Gently crush the sample using an agate mortar and pestle. Do not grind vigorously.

-

Pass through a 100-mesh sieve to ensure random orientation (minimizing preferred orientation effects common in plate-like folate crystals).

-

Mounting: Use a zero-background silicon holder. For highly unstable hydrates, cover the sample with a Kapton® film (7.5 µm) to maintain local humidity during the scan.

-

B. Instrument Configuration

-

Radiation: Cu K

( -

Voltage/Current: 40 kV / 40 mA.

-

Geometry: Bragg-Brentano (Reflection mode).

-

Divergence Slit: Variable (V20) or Fixed (0.5°) depending on sample length.

-

Detector: High-speed 1D detector (e.g., LynxEye or X'Celerator) to minimize exposure time.

C. Scan Parameters

| Parameter | Setting | Rationale |

| Scan Range | 2° - 40° 2 | Captures low-angle lattice d-spacings and high-angle molecular packing. |

| Step Size | 0.02° | Sufficient resolution for peak deconvolution. |

| Time per Step | 0.5 - 1.0 sec | Balance between signal intensity and sample stability. |

| Rotation | 15 rpm | Averages particle statistics to reduce preferred orientation. |

Workflow: From Raw Data to Structure Validation

The following diagram outlines the logical flow for validating the Pentahydrate form using Rietveld or Pawley refinement methods.

Caption: Decision tree for distinguishing Levomefolate Calcium Pentahydrate (Type III) from Trihydrate (Type I) based on low-angle peak shifting.

Stability & Phase Transitions (VT-XRD)

Levomefolate Calcium Pentahydrate is a "channel hydrate." The water molecules are not just surface-adsorbed but integral to the crystal lattice stability.

Thermal Stress Pathway

When subjected to Variable Temperature XRD (VT-XRD), the pentahydrate undergoes distinct phase transitions.

-

25°C - 50°C: Stable Pentahydrate (Type III).

-

60°C - 90°C: Loss of zeolitic water. Lattice contraction occurs. Transition to Type I (Trihydrate) or Type II.

-

>95°C: Collapse of the crystalline lattice. Formation of the Amorphous phase.

-

>130°C: Chemical degradation (oxidation/Maillard reaction type degradation).

Analytical Implication: If your XRD pattern shows a "halo" or broadened peaks at 6.8°, the sample may have been stored improperly (high heat/low humidity), leading to partial amorphization.

Caption: Thermal degradation pathway of Levomefolate Calcium. Re-hydration (dashed) is possible but often results in mixed phases.

References

-

Müller, R., Moser, R., & Egger, T. (2002).[3] Stable crystalline salts of 5-methyltetrahydrofolic acid.[2][3][4][6][7] US Patent 6,441,168 B1.[3][7] Merck Eprova AG.[1]

-

Kaduk, J. A., et al. (2023).[8] Crystal structure of calcium L-5-methyltetrahydrofolate trihydrate type I. Powder Diffraction, 38(3), 207-214.[3][4] Cambridge University Press.[3][4]

-

Wang, X., & Cheng, J. (2015).[2] Crystalline levomefolate calcium form-C and process for preparation.[9] PCT Publication WO2013107236A1.[10]

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2005).[1] Calcium L-5-Methyltetrahydrofolate: Chemical and Technical Assessment.

Sources

- 1. fao.org [fao.org]

- 2. cambridge.org [cambridge.org]

- 3. Crystal structure of calcium L-5-methyltetrahydrofolate trihydrate type I, C20H23N7O6Ca(H2O)3 | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Chemical structure of calcium L-5-methyltetrahydrofolate [magnafolate.com]

- 7. US6441168B1 - Stable crystalline salts of 5-methyltetrahydrofolic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. WO2015193778A1 - Crystalline form of levomefolate calcium - Google Patents [patents.google.com]

Thermodynamic Stability Profile of Crystalline Levomefolate Calcium Pentahydrate

The following technical guide details the thermodynamic stability profile of crystalline Levomefolate calcium pentahydrate. This document is structured to provide actionable insights for drug development professionals, synthesizing crystallographic data with thermodynamic principles.

Technical Whitepaper | Solid-State Chemistry & Pre-Formulation

Executive Summary

Levomefolate calcium pentahydrate (L-5-MTHF-Ca[1] · 5H₂O) represents a specific crystalline hydrate of the biologically active form of folate. Unlike folic acid, which requires enzymatic reduction, L-5-MTHF is directly bioavailable.[1][2] However, its application in pharmaceutical and nutraceutical formulations is historically constrained by its complex solid-state thermodynamics.[1]

This guide characterizes the thermodynamic boundaries of the pentahydrate form. While the Type I (Trihydrate) form is often cited as the commercial standard (Metafolin®), the Pentahydrate (disclosed in early patent literature such as U.S. Patent 5,124,452) presents a unique hydration landscape. Understanding its stability profile—specifically its dehydration kinetics and oxidation sensitivity—is critical for ensuring label claim potency and preventing solid-state phase transformations during processing.[1]

Molecular Architecture & Solid-State Landscape[1]

Crystal Lattice & Hydration Stoichiometry

Levomefolate calcium crystallizes in a complex lattice where the calcium cation (

-

Coordination Geometry: The

ion is typically 7-coordinate, sharing edges to form polymeric chains along the b-axis.[1][3][4] -

Role of Water: In the pentahydrate form (

), water molecules occupy specific lattice sites:-

Coordination Water: Directly bonded to the calcium ion, stabilizing the coordination sphere.

-

Lattice (Zeolitic) Water: Occupies channels between hydrophobic and hydrophilic layers.[1] These molecules are thermodynamically labile and responsible for the material's hygroscopic behavior.

-

The Stability Hierarchy

The pentahydrate exists in a delicate equilibrium with other forms. Its thermodynamic stability is governed by water activity (

| Solid Form | Hydration State | Thermodynamic Status | Key Characteristic |

| Pentahydrate | Metastable | Exists at higher RH; prone to dehydration.[1] | |

| Trihydrate (Type I) | Stable | The thermodynamic sink; commercially preferred. | |

| Amorphous | Non-stoichiometric | Unstable | High solubility but rapid chemical degradation. |

Thermodynamic Characterization (DSC, TGA, DVS)

Thermogravimetric Analysis (TGA)

The TGA profile of Levomefolate calcium pentahydrate reveals a multi-step dehydration pathway, distinct from the anhydrous decomposition.

-

Zone I (Ambient - 100°C): Loss of loosely bound "zeolitic" water.[1] For the pentahydrate, this accounts for the loss of approximately 2 moles of water, transitioning the lattice toward a trihydrate-like state.

-

Zone II (100°C - 180°C): Loss of coordination water.[1] This step requires higher activation energy.[1]

-

Zone III (>300°C): Irreversible chemical decomposition (pyrolysis of the pteridine ring and glutamate tail).

Differential Scanning Calorimetry (DSC)

The DSC thermogram correlates with TGA mass loss events:

-

Endotherm A (~60-90°C): Broad, low-energy endotherm corresponding to the release of channel water (dehydration).[1]

-

Endotherm B (~130-150°C): Sharper endotherm representing the loss of coordination water and potential collapse of the crystal lattice.

-

Exotherm/Endotherm C (>300°C): Melting followed immediately by decomposition.[1]

Dynamic Vapor Sorption (DVS) & Hygroscopicity

The pentahydrate is dynamically active.

-

Critical Relative Humidity (CRH): The pentahydrate requires a specific RH environment (typically >40-50% RH) to maintain its stoichiometry.[1] Below this threshold, it may desorb water to form the trihydrate.

-

Sorption Hysteresis: A significant hysteresis loop is often observed between sorption and desorption cycles, indicating that re-hydration kinetics are slower than dehydration, a phenomenon typical of channel hydrates.

Stability & Degradation Pathways

The thermodynamic stability of the crystal lattice directly impacts the chemical stability of the molecule. The pentahydrate's primary vulnerability lies in the bridge methylene group (C9-N10 bond), which is susceptible to oxidative cleavage.

Chemical Degradation Mechanisms[1]

-

Oxidation: In the presence of oxygen, the pteridine ring system oxidizes to form para-aminobenzoylglutamate (pABG) and pterin-6-aldehyde.[1] This reaction is accelerated in amorphous regions generated by partial dehydration.

-

Hydrolysis: Occurs under acidic or alkaline stress, though the calcium salt is relatively resistant compared to the free acid.

Visualization of Stability Logic

The following diagram illustrates the phase transition and degradation logic for the pentahydrate form.

Caption: Phase transition pathways showing the dehydration of Pentahydrate to the stable Trihydrate and the risk of amorphous conversion.

Experimental Protocols for Stability Profiling

To validate the thermodynamic profile of a specific Levomefolate calcium pentahydrate sample, the following self-validating protocols are recommended.

Protocol A: Dehydration Onset Determination (TGA/DSC)

-

Objective: Determine the precise temperature of water loss to distinguish surface moisture from lattice water.

-

Instrumentation: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).

-

Methodology:

-

Sample Prep: Weigh 5–10 mg of sample into an aluminum crucible (crimped with a pinhole to allow vapor escape).

-

Equilibration: Hold at 25°C for 15 minutes under

purge (50 mL/min) to stabilize mass. -

Ramp: Heat from 25°C to 350°C at a rate of 5°C/min.

-

Analysis:

-

Protocol B: Accelerated Stability Stress Testing (ICH)

-

Objective: Assess chemical integrity under stress.

-

Conditions:

-

Long Term: 25°C / 60% RH.[1]

-

Accelerated: 40°C / 75% RH.

-

-

Workflow:

-

Place samples in open and closed containers.

-

Pull points at T=0, 1, 3, and 6 months.

-

Analysis:

-

HPLC: Quantify L-5-MTHF content and degradants (pABG).

-

PXRD: Monitor crystal form changes (shift from Pentahydrate to Trihydrate peaks).

-

-

Workflow Visualization

The following diagram outlines the decision tree for characterizing a new lot of Levomefolate Calcium.

Caption: Analytical workflow to distinguish Pentahydrate from Trihydrate and assess stability.

Implications for Formulation

The thermodynamic instability of the pentahydrate form necessitates specific processing controls:

-

Wet Granulation Risks: Avoid aqueous granulation if possible. The addition of water followed by drying can induce phase transitions (Pentahydrate

Amorphous -

Packaging: Use high-barrier packaging (Alu/Alu blisters) to prevent moisture exchange that could trigger dehydration or hydrolysis.[1]

-

Storage: Refrigerated storage (2-8°C) is often recommended for the raw API to preserve the hydration state and prevent oxidative degradation.

References

-

Müller, H. et al. (2002).[1] Crystalline salts of (6S)-tetrahydrofolic acid.[1] U.S. Patent No.[1][5] 6,441,168.[1] (Discloses the stable Type I Trihydrate/Metafolin).

-

Kairisalo, P. et al. (1992).[1] Crystalline 5-methyltetrahydrofolic acid salts.[1][3] U.S. Patent No.[1][5] 5,124,452.[1] (Discloses the Pentahydrate form).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135565054, Levomefolate calcium pentahydrate.[1]

-

Lian, Z. et al. (2021).[1] Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt.[1] Molecules, 26(19), 6011. (Comparison of Form C vs Amorphous).

-

Hoppe, I. et al. (2023).[1] Crystal structure of calcium L-5-methyltetrahydrofolate trihydrate type I. Powder Diffraction, 38(3), 207-214.[1][3][4]

Sources

- 1. Levomefolate calcium pentahydrate | C20H33CaN7O11 | CID 135565054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of calcium L-5-methyltetrahydrofolate trihydrate type I, C20H23N7O6Ca(H2O)3 | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

Bioavailability & Physicochemical Profiling: Levomefolate Calcium Pentahydrate vs. Amorphous Variants

Topic: Bioavailability Differences: Levomefolate Calcium Pentahydrate vs. Amorphous Forms Content Type: Technical Whitepaper / Research Guide Audience: Pharmaceutical Scientists, Formulation Engineers, PK/PD Researchers

Executive Synthesis: The Stability-Solubility Paradox

In the development of folate therapeutics, the solid-state form of the Active Pharmaceutical Ingredient (API) dictates the critical path between shelf-life stability and in vivo bioavailability. Levomefolate calcium (L-5-MTHF Ca) presents a distinct case study in the "Crystal-Amorphous Paradox."

While general physical pharmacy principles suggest that amorphous solids—characterized by high internal energy and lack of long-range order—offer superior kinetic solubility, they are frequently plagued by thermodynamic instability, hygroscopicity, and rapid degradation. Conversely, Levomefolate Calcium Pentahydrate (specifically the patented Crystal Form C) has demonstrated a capability to invert this paradigm. Through a stable hydration lattice, it achieves a bioavailability profile that reportedly exceeds both amorphous calcium variants and competing salt forms (e.g., glucosamine salts), primarily by preserving API integrity through the gastric environment and ensuring consistent dissolution kinetics.

This guide analyzes the mechanistic drivers behind these differences, supported by comparative physicochemical data and validated experimental protocols.

Physicochemical Characterization & Structural Logic

Structural Divergence

The bioavailability difference begins at the molecular lattice level.

-

Amorphous Levomefolate Calcium: Exists as a disordered glass. It lacks a defined melting point, exhibiting a Glass Transition Temperature (

) that drops significantly upon moisture sorption. This form is highly hygroscopic; absorbed water acts as a plasticizer, increasing molecular mobility and accelerating oxidative degradation of the sensitive tetrahydrofolate moiety. -

Levomefolate Calcium Pentahydrate (Crystal Form C): Features a triclinic or monoclinic unit cell where water molecules are structurally integrated into the lattice (channel hydrates). This "locking" mechanism shields the folate ion from oxidative attack and prevents the hygroscopic "caking" observed in amorphous forms.

Stability as a Bioavailability Driver

Bioavailability (

Amorphous forms, while dissolving rapidly, often degrade into inactive oxidation products (e.g., p-aminobenzoylglutamate) before absorption can occur, or recrystallize into less soluble hydrates in the GI tract. The Pentahydrate form maintains

Visualization: Stability-Solubility Interplay

The following diagram illustrates the mechanistic pathways distinguishing the two forms.

Figure 1: Mechanistic pathways determining bioavailability. Note the degradation risks associated with the amorphous form compared to the direct dissolution-absorption path of the crystalline pentahydrate.

Comparative Pharmacokinetics (Data Synthesis)

Recent comparative studies (e.g., Molecules 2021, Jinkang Pharma data) highlight significant PK divergences in Sprague-Dawley rat models. The Pentahydrate form (MTHF CAC) demonstrates superior residence time and total exposure compared to both amorphous calcium and glucosamine salts.

Table 1: Comparative Pharmacokinetic Parameters (Normalized)

| Parameter | Levomefolate Ca Pentahydrate (Form C) | Amorphous Ca Salt (Type I/Generic) | (6S)-5-MTHF Glucosamine Salt |

| High (Benchmark) | Moderate (~60-70% of Form C) | High (Variable, ~80-120% of Form C*) | |

| 351% (vs Type I Crystal) | 100% (Baseline) | ~218% (vs Type I Crystal) | |

| 0.5 – 1.0 h | 0.5 – 1.0 h | 0.5 – 1.0 h | |

| Stability (Shelf) | >48 Months | <12 Months | Variable (<24 Months) |

| Impurity Generation | < 0.3% (60 days open) | > 15% (60 days open) | > 10% (60 days open) |

*Note: While some studies suggest Glucosamine salt has high

Experimental Protocols

To validate these differences in a lab setting, the following protocols are recommended. These move beyond standard USP disintegration to biorelevant stress testing.

Protocol A: Intrinsic Dissolution Rate (IDR)

Objective: Determine the dissolution rate per unit area, eliminating particle size effects to compare the solid-state forms directly.

-

Preparation: Compress 150 mg of API (Pentahydrate vs. Amorphous) into a 0.5 cm² disk using a Woods apparatus at 2000 psi for 1 minute.

-

Medium: 900 mL degassed 0.1 N HCl (simulated gastric fluid) or Phosphate Buffer pH 6.8.

-

Critical Step: Add 0.5% Ascorbic Acid to the medium to prevent oxidative degradation of dissolved folate during the test.

-

-

Conditions: 37°C, paddle speed 50 rpm.

-

Sampling: Withdraw 5 mL at 5, 10, 20, 30, and 60 minutes. Filter immediately (0.45 µm).

-

Analysis: HPLC-UV (280 nm) or LC-MS/MS.

-

Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope divided by surface area is the IDR.

-

Expectation: Amorphous may show higher initial IDR but non-linear curvature due to surface crystallization. Pentahydrate should show linear, steady IDR.

-

Protocol B: Accelerated Stability-Bioavailability Stress Test

Objective: Mimic supply chain stress and measure impact on subsequent dissolution (Bioavailability surrogate).

-

Stress Induction: Place open vials of both forms in a stability chamber at 40°C / 75% RH for 7 days.

-

Visual Check: Observe for color change (yellow to brown indicates oxidation) or deliquescence (amorphous form turning to gum).

-

Post-Stress Dissolution: Perform standard USP dissolution on the stressed samples.

-

Quantification: Measure not just dissolved folate, but % Impurity C (oxidation product).

-

Self-Validating Check: If the amorphous sample shows high dissolution but low "active" folate content, the bioavailability hypothesis is disproven due to degradation.

-

Visualization: Experimental Workflow

Figure 2: Workflow for comparative Intrinsic Dissolution Rate (IDR) and stability stress testing.

Strategic Conclusion

For drug development professionals, the choice between Levomefolate Calcium Pentahydrate and amorphous forms entails a trade-off between theoretical solubility and practical utility.

-

Amorphous forms offer a theoretical kinetic solubility advantage but require extensive formulation engineering (e.g., solid dispersions, protective packaging) to prevent degradation and recrystallization. The "apparent" bioavailability is high only if the supply chain is tightly controlled.

-

Levomefolate Calcium Pentahydrate (Form C) represents a "Bioavailability by Stability" approach. Its crystal lattice provides a robust barrier against environmental moisture and oxidation, ensuring that the dose administered is the dose absorbed. The PK data suggests that this stability translates into a significantly higher AUC, making it the superior candidate for consistent therapeutic outcomes.

References

-

Magnafolate® vs Generic L-Methylfolate Stability Study. Magnafolate.com. Available at: [Link]

-

Molecules Journal. Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison. (2021).[1][2] Available at: [Link]

-

PubChem. Levomefolate calcium pentahydrate Compound Summary. National Library of Medicine. Available at: [Link]

-

FDA. Levomefolate Calcium Substance Registration. precisionFDA. Available at: [Link]

Sources

Levomefolate Calcium Pentahydrate: Mechanistic Mastery of Homocysteine Remethylation

A Technical Guide for Drug Development & Application Scientists

Executive Summary

Levomefolate calcium pentahydrate (L-5-MTHF-Ca) represents the biologically active, crystalline calcium salt of (6S)-5-methyltetrahydrofolate. Unlike synthetic folic acid, which requires multi-step enzymatic reduction, L-5-MTHF-Ca is a direct methyl donor. Its primary therapeutic utility lies in the remethylation of homocysteine to methionine , a critical step in the One-Carbon Metabolism cycle.

This guide analyzes the biochemical superiority of L-5-MTHF-Ca over folic acid, particularly for populations with MTHFR polymorphisms (C677T/A1298C), and details validated LC-MS/MS protocols for quantifying its metabolic impact.

Molecular Architecture & Stability

Chemical Identity: Calcium (6S)-5-methyltetrahydrofolate pentahydrate. Significance of the Pentahydrate Form: In drug development, the "pentahydrate" designation is not merely nomenclature; it dictates thermodynamic stability . The amorphous form of L-5-MTHF is highly hygroscopic and prone to oxidative degradation. The pentahydrate crystal lattice locks the molecule into a stable conformation, significantly extending shelf-life and ensuring consistent bioavailability [1].

| Feature | Folic Acid (Synthetic) | Levomefolate Calcium Pentahydrate |

| Metabolic Status | Provitamin (Requires activation) | Active Coenzyme |

| Solubility | Low (Acidic pH) | High (Physiological pH) |

| Transport | PCFT / RFC (Saturable) | PCFT / RFC / Folate Receptor |

| MTHFR Dependence | Yes (Rate-limiting step) | No (Direct entry) |

| Risk of UMFA * | High at doses >200µg | Negligible |

*UMFA: Unmetabolized Folic Acid Syndrome[1]

Biochemistry: The Remethylation Pathway

The efficacy of Levomefolate calcium lies in its ability to bypass the rate-limiting enzyme Methylenetetrahydrofolate Reductase (MTHFR) .

Mechanism of Action[2]

-

Direct Entry: L-5-MTHF enters the portal circulation and crosses the blood-brain barrier.

-

Methyl Donation: It donates a methyl group (-CH3) to Homocysteine (Hcy) via the enzyme Methionine Synthase (MTR) .

-

Cofactor Requirement: This reaction requires Vitamin B12 (Methylcobalamin) as a cofactor.

-

Product Formation: Hcy is converted to Methionine, which is subsequently activated to S-Adenosylmethionine (SAMe), the universal methyl donor for DNA, RNA, and neurotransmitter synthesis.[2]

Visualizing the Bypass (DOT Diagram)

The following diagram illustrates how L-5-MTHF bypasses the MTHFR bottleneck that restricts folic acid metabolism.

Caption: L-5-MTHF enters the cycle downstream of the MTHFR enzyme, directly fueling the conversion of toxic Homocysteine into Methionine.

Experimental Protocol: Quantification via LC-MS/MS

To validate the efficacy of Levomefolate calcium in drug trials, precise quantification of plasma 5-MTHF and Homocysteine is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for specificity [2, 3].

Protocol: Simultaneous Quantification

Objective: Measure total Homocysteine (tHcy) and 5-MTHF in human plasma.

1. Reagents & Standards

-

Internal Standards (IS): Homocysteine-d4 and

-5-MTHF (Critical for correcting matrix effects). -

Reducing Agent: Dithiothreitol (DTT) or TCEP (Required to break disulfide bonds, as 98% of Hcy is protein-bound).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

2. Sample Preparation (Step-by-Step)

-

Reduction: Aliquot 100 µL plasma. Add 20 µL Internal Standard mix + 20 µL 0.5M DTT. Incubate at room temperature for 15 min.

-

Protein Precipitation: Add 300 µL ice-cold Acetonitrile with 0.1% Formic Acid. Vortex vigorously for 30s.

-

Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer clear supernatant to an autosampler vial.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Flow Rate: 0.4 mL/min.

-

Detection: Electrospray Ionization (ESI) Positive Mode. Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-MTHF | 460.2 | 313.1 | 22 |

| Homocysteine | 136.1 | 90.0 | 15 |

| 465.2 | 313.1 | 22 | |

| Hcy-d4 (IS) | 140.1 | 94.0 | 15 |

Workflow Visualization (DOT Diagram)

Caption: Analytical workflow for extracting and quantifying total Homocysteine and 5-MTHF from plasma.

Clinical Applications & Drug Development

The MTHFR Polymorphism Factor

Approximately 40-60% of the population carries a variant of the MTHFR gene (C677T or A1298C). In these individuals, the enzyme's capacity to convert 5,10-methylene-THF to 5-MTHF is reduced by 30-70% [4].

-

Folic Acid Limitation: In C677T homozygotes, high-dose folic acid may not effectively lower homocysteine due to the enzymatic bottleneck.

-

Levomefolate Solution: By providing the reduced folate directly, Levomefolate calcium restores normal methylation regardless of the patient's genotype.

Therapeutic Windows

-

Hyperhomocysteinemia: Doses of 1-3 mg/day have shown significant reduction in plasma Hcy levels within 4-8 weeks.

-

Depression (Adjunctive): L-5-MTHF acts as a cofactor for BH4 (tetrahydrobiopterin) synthesis, which is essential for Serotonin and Dopamine production. Doses range from 7.5 mg to 15 mg.

References

-

FDA.gov. (2024). Levomefolate Calcium Pentahydrate - Substance Registration. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2017). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers.[3] Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS. Current Protocols in Human Genetics. Retrieved from [Link]

-

March of Dimes. (2020).[4] MTHFR variant and folic acid: What you need to know. Retrieved from [Link]

Sources

- 1. methyl-life.com [methyl-life.com]

- 2. What is the mechanism of Levomefolate calcium? [synapse.patsnap.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. A pilot study to assess the effect of a three-month vitamin supplementation containing L-methylfolate on systemic homocysteine plasma concentrations and retinal blood flow in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of L-5-Methyltetrahydrofolate Calcium Pentahydrate in Human Plasma

[1][2]

Executive Summary

L-5-Methyltetrahydrofolate (L-5-MTHF) Calcium Pentahydrate represents the biologically active, circulating form of folate. Unlike synthetic folic acid (FA), which requires multi-step enzymatic reduction to become metabolically active, L-5-MTHF is directly bioavailable. This distinction is critical for drug development and clinical applications, particularly for individuals with methylenetetrahydrofolate reductase (MTHFR) polymorphisms (e.g., C677T, A1298C), who exhibit reduced capacity to convert synthetic folic acid into its active form.

This technical guide details the pharmacokinetic (PK) profile of L-5-MTHF calcium pentahydrate, emphasizing its superior absorption kinetics, lack of "unmetabolized folic acid" (UMFA) accumulation, and specific bioanalytical requirements for quantification in human plasma.

Physicochemical Identity & Stability[3][4][5][6][7][8][9]

-

Chemical Name: Calcium L-5-methyltetrahydrofolate pentahydrate

-

Synonyms: Metafolin, Levomefolate calcium[1]

-

Solubility: Sparingly soluble in water; solubility increases with pH.

-

Stability: The calcium salt stabilizes the otherwise oxidation-prone 5-MTHF anion. However, once dissociated in plasma or acidic media, the tetrahydrofolate core is highly susceptible to oxidative degradation into MeFox (pyrazino-s-triazine derivative).

Mechanism of Action: The Folate Cycle Shortcut

The clinical superiority of L-5-MTHF stems from its entry point into the folate cycle. Synthetic folic acid must be reduced by Dihydrofolate Reductase (DHFR) —a slow, rate-limiting step—and then methylated by MTHFR . L-5-MTHF bypasses both enzymes.

Figure 1: Metabolic pathway comparison. L-5-MTHF (Green) enters the cycle directly, bypassing the rate-limiting DHFR step and the MTHFR enzyme, which is often compromised in specific genotypes.

Pharmacokinetic Profile in Human Plasma[1][2][12][13]

The pharmacokinetics of L-5-MTHF are characterized by rapid absorption and a distinct elimination phase compared to folic acid.

Absorption

L-5-MTHF calcium pentahydrate dissociates in the gut. The L-5-MTHF anion is absorbed via the Proton-Coupled Folate Transporter (PCFT) in the proximal jejunum.

-

Tmax (Time to Peak): 0.5 – 1.5 hours.

-

Note: This is significantly faster than the appearance of active 5-MTHF derived from synthetic folic acid administration (which often lags by >2 hours due to metabolic conversion).

-

-

Cmax (Peak Concentration):

-

Equimolar dosing of L-5-MTHF results in a significantly higher Cmax (~7-fold higher peak for the specific isomer in some comparative datasets) and higher AUC compared to folic acid.

-

-

Bioavailability: Nearly 100% relative to intravenous administration. It is not affected by metabolic saturation of DHFR.

Distribution

-

Protein Binding: ~50–60% bound to plasma proteins (primarily albumin and folate-binding protein).

-

Transport: actively transported across the Blood-Brain Barrier (BBB), unlike folic acid which must be metabolized first.

Metabolism & Elimination

-

Metabolism: L-5-MTHF is the primary methyl donor for the remethylation of homocysteine to methionine. It does not undergo reduction; it is consumed in the methionine synthase reaction to regenerate Tetrahydrofolate (THF).

-

Half-Life (t1/2):

-

Excretion: Renal excretion of intact folate and catabolites (acetamidobenzoylglutamate).

Quantitative Comparison: L-5-MTHF vs. Folic Acid[4][5][6][7]

| Parameter | L-5-MTHF Ca Pentahydrate | Synthetic Folic Acid |

| Active Form | Yes (Direct) | No (Prodrug) |

| Tmax | 0.5 – 1.5 h (Rapid) | ~2.0 – 3.0 h (Delayed conversion) |

| UMFA Accumulation | None | High (at doses >200µg) |

| MTHFR Dependence | Independent | Dependent |

| Interaction with B12 | Does not mask B12 deficiency anemia | Masks hematological signs of B12 deficiency |

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of L-5-MTHF in human plasma requires rigorous stabilization due to its sensitivity to oxidation.

Sample Preparation Protocol

Crucial Step: Plasma must be stabilized immediately upon collection to prevent oxidation to MeFox.

-

Collection: Draw blood into EDTA or Heparin tubes containing Ascorbic Acid (0.1% - 1.0%) or Dithiothreitol (DTT) .

-

Separation: Centrifuge at 4°C immediately.

-

Extraction (Solid Phase Extraction - SPE):

-

Conditioning: Methanol and Water.

-

Loading: Acidified plasma (pH ~3.5).

-

Wash: Acidic buffer (removes salts/proteins).

-

Elution: High % Acetonitrile/Methanol buffer.

-

Alternative: Protein Precipitation (PP) with acetonitrile containing 1% ascorbic acid is viable for high-concentration samples but SPE offers lower ion suppression.

-

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Detection: Positive Electrospray Ionization (+ESI), MRM Mode.

-

Transitions:

-

L-5-MTHF: m/z 460.2 → 313.1 (Quantifier).

-

Internal Standard (13C5-5-MTHF): m/z 465.2 → 313.1.

-

Clinical Implications & MTHFR Genotypes[9][14][15][16][17]

The MTHFR Bypass

Individuals homozygous for the C677T mutation (approx. 10-12% of Caucasians) have MTHFR enzymatic activity reduced by up to 70%.

-

Folic Acid Response: Significantly impaired. High doses may lead to accumulation of Unmetabolized Folic Acid (UMFA) without adequately restoring L-5-MTHF levels.

-

L-5-MTHF Response: Unimpaired. PK studies confirm that L-5-MTHF administration raises plasma folate levels equally effectively in CC (wild type) and TT (homozygous) genotypes.

Safety Profile

L-5-MTHF does not mask Vitamin B12 deficiency.[5][6] Unlike folic acid, which can correct the anemia of B12 deficiency while allowing neurological damage to progress (the "folate trap"), L-5-MTHF requires B12-dependent Methionine Synthase to function. If B12 is absent, L-5-MTHF cannot drive the cycle, preventing the masking effect.

References

-

Stereospecific pharmacokinetics of rac-5-methyltetrahydrofolic acid in patients with advanced colorectal cancer. Source: PubMed / British Journal of Cancer [Link]

-

Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. Source: Food & Nutrition Research [Link]

-

Folic Acid and L-5-Methyltetrahydrofolate: Comparison of Clinical Pharmacokinetics and Pharmacodynamics. Source: Clinical Pharmacokinetics (ResearchGate) [Link]

-

Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid. Source: MDPI / Nutrients [Link]

-

Determination of 5-methyltetrahydrofolate in human plasma by LC-MS/MS. Source: PubMed / Analytical Biochemistry [Link]

Solubility characteristics of Levomefolate calcium pentahydrate in various pH buffers

Topic: Solubility Characteristics of Levomefolate Calcium Pentahydrate in Various pH Buffers Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary

Levomefolate calcium pentahydrate (L-5-MTHF-Ca), known commercially as Metafolin®, represents the stabilized calcium salt of the biologically active folate form.[1][2][3][4] Unlike folic acid, which requires enzymatic reduction, L-5-MTHF is directly bioavailable.[1][3][4] However, its physicochemical behavior—specifically its solubility profile across the pH spectrum—presents unique challenges for formulation scientists.[1]

This guide provides an in-depth analysis of the solubility characteristics of L-5-MTHF-Ca, revealing a distinct pH-dependent profile that favors acidic and alkaline environments while exhibiting minimum solubility in neutral aqueous media.[1][2][3][4] We explore the mechanistic drivers behind this behavior, including the common ion effect and pKa-governed dissociation, and provide a validated protocol for solubility profiling.[1][2]

Chemical Identity and Physicochemical Basis[1][5][6][7][8][9][10]

To understand the solubility behavior, one must first grasp the molecular architecture of the compound.[1] Levomefolate calcium is a salt, not a free acid, which fundamentally alters its dissolution kinetics compared to folic acid.[1][2]

-

Chemical Name: Calcium (6S)-5-methyltetrahydrofolate pentahydrate[2][3][4]

-

Molecular Formula:

[2][3][4][5] -

Molecular Weight: ~497.5 g/mol (Anhydrous); ~587.6 g/mol (Pentahydrate)[2][3][4]

-

Solid State: Crystalline powder (High crystallinity contributes to stability but reduces kinetic solubility compared to amorphous forms).[1][4]

The pKa Factor

The solubility profile is governed by the ionization state of the L-5-MTHF molecule.[1][2][3][4]

-

-COOH (Glutamate): pKa

-

-COOH (Glutamate): pKa

-

N5 (Pteridine ring): pKa

3.5 – 4.0 (Protonation site)[2][3][4]

In neutral solutions (pH 6.0–7.5), the molecule exists predominantly as a dianion (both carboxyl groups deprotonated) paired with the

Solubility Profile Across pH Buffers

The solubility of Levomefolate calcium pentahydrate does not follow a linear trend.[1][4] It exhibits a "U-shaped" or "W-shaped" profile, with high solubility in extreme acid and base, and a solubility minimum in the near-neutral range.[1][2]

Quantitative Solubility Data (Approximated from JECFA & Regulatory Data)

| Solvent / Buffer Medium | pH Condition | Solubility Status | Approx. Concentration | Mechanistic Insight |

| Simulated Gastric Fluid | pH 1.2 – 2.0 | High | > 40 mg/mL | Protonation of carboxyls disrupts Ca-salt lattice; formation of soluble acid species.[1][2][3][4] |

| Acetate Buffer | pH 4.5 | Moderate | 1 – 5 mg/mL | Transition zone; partial protonation.[1][2][4] |

| Purified Water | pH 6.0 – 7.0 | Sparingly Soluble | ~1.0 – 10 mg/mL* | Stable Ca-salt lattice formation.[1][2][3][4] Minimum solubility region. |

| Phosphate Buffer | pH 7.4 | Low | < 1 mg/mL | Common Ion Effect: Presence of Calcium or Phosphate ions can precipitate Ca-Phosphate, interfering with measurements.[1][2][4] |

| Alkaline Hydroxides | pH > 10.0 | Soluble | Variable (High) | Formation of highly soluble metal-folate complexes; risk of oxidative degradation.[1][3][4] |

*Note: Literature values vary significantly (0.3 mg/mL to 10.7 mg/mL) based on the specific polymorph, hydration state (pentahydrate vs. anhydrous), and equilibration time.[4] The pentahydrate form is thermodynamically stable and less soluble than amorphous forms.[1]

Critical Experimental Protocol: Solubility Determination

Measuring the solubility of L-5-MTHF-Ca requires strict control over environmental factors due to its high sensitivity to oxidation and light.[1][2][3][4] Standard "shake-flask" methods often fail if degradation occurs before equilibrium is reached.[1][2][3][4]

The "Protected Equilibrium" Workflow

Prerequisites:

-

Light Protection: Amber glassware and low-actinic light environment (sodium vapor lamps) are mandatory.[1][2][3][4]

-

Inert Atmosphere: All buffers must be degassed and purged with Nitrogen (

) or Argon.[1][4] -

Temperature: Strictly controlled at 25°C ± 0.1°C or 37°C (physiological).

Step-by-Step Methodology

-

Buffer Preparation: Prepare buffers (pH 1.2, 4.5, 6.8) using degassed, oxidatively stable reagents.[1][2][4] Avoid Calcium-containing buffers (e.g., Krebs-Ringer) to prevent common ion suppression.[2][3][4]

-

Supersaturation: Add excess Levomefolate calcium pentahydrate to the buffer until a visible solid phase remains.[1][2][4]

-

Equilibration (The Danger Zone):

-

Sampling: Filter supernatant through a 0.45 µm PVDF filter (low protein binding).

-

Quantification: Analyze via HPLC-UV (typically 280 nm or 290 nm) against a fresh standard curve.

Visualization: Validated Solubility Workflow

Caption: Workflow for solubility determination of labile folates, emphasizing degradation checkpoints.

Implications for Formulation & Bioavailability[12][13]

The solubility data has direct consequences for drug delivery systems:

1. Oral Solid Dosage (Tablets/Capsules):

-

Dissolution Strategy: Since solubility is high in pH 1.2 (gastric fluid), immediate-release formulations are highly effective.[1][2][3][4] The drug dissolves rapidly in the stomach before reaching the solubility-limiting neutral pH of the small intestine.[1]

-

Salt Selection: The Calcium salt is chosen not for solubility, but for stability .[1] While the Glucosamine salt (Quatrefolic®) or Sodium salt may have higher water solubility, the Calcium pentahydrate form offers a superior crystalline lattice that resists oxidation during shelf storage.[1][4]

2. Parenteral/Liquid Formulations:

-

Challenge: Formulating a liquid solution at neutral pH (7.4) is difficult due to the low solubility (~1 mg/mL) and risk of precipitation.[1][4]

-

Solution: Liquid formulations often require pH adjustment to slightly alkaline ranges or the use of complexing agents (e.g., cyclodextrins) to maintain solubility without triggering degradation.[1]

3. The "Common Ion" Trap:

-

Researchers attempting to dissolve L-5-MTHF-Ca in cell culture media (often high in

and

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[1][2][4] Calcium L-5-Methyltetrahydrofolate: Chemical and Technical Assessment. 65th Meeting. Link

-

European Food Safety Authority (EFSA). (2004).[1][2][3][4] Opinion of the Scientific Panel on Food Additives... related to Calcium L-Methylfolate. EFSA Journal, 135, 1-20.[1][2][4] Link[2][3][4]

-

U.S. Food and Drug Administration (FDA). (2010).[1][2][4] New Dietary Ingredient Notification Report: L-5-Methyltetrahydrofolate Calcium.[1][2][3][4]Link[2][3][4]

-

Pietrzik, K., Bailey, L., & Shane, B. (2010).[1][2][4] Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 49(8), 535-548.[1][2][4] Link

-

Visentin, M., et al. (2014).[1][2][4] The molecular basis of folate transport and metabolism.[1][4] Annual Review of Physiology.[1][2][4] Link

Sources

- 1. Levomefolate calcium | 151533-22-1 [chemicalbook.com]

- 2. Showing Compound 5-Methyltetrahydrofolic acid (FDB022600) - FooDB [foodb.ca]

- 3. 5-Methyltetrahydrofolic acid | C20H25N7O6 | CID 135415868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Blood-Brain Barrier Transport Mechanisms of Levomefolate Calcium

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Subject: L-5-Methyltetrahydrofolate (L-5-MTHF) Transport Kinetics & Mechanisms

Executive Summary

Levomefolate calcium (calcium salt of L-5-methyltetrahydrofolate, L-5-MTHF) represents the primary biologically active form of folate in the central nervous system (CNS). Unlike synthetic folic acid, which requires enzymatic reduction by dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR), L-5-MTHF is directly bioavailable.

However, its hydrophilic nature and anionic charge at physiological pH prevent passive diffusion across the Blood-Brain Barrier (BBB). Transport is strictly regulated by a "Dual-Entry System" involving the Choroid Plexus (Blood-CSF Barrier) as the primary high-affinity gate and the Brain Microvascular Endothelium (Blood-Brain Barrier) as a secondary, lower-affinity maintenance route.

This guide delineates the molecular machinery of these pathways, the kinetic parameters governing transport, and the experimental protocols required to validate blood-to-brain flux.

The Dual-Entry Transport System

The delivery of Levomefolate to the brain is not a singular event but a coordinated process across two distinct barriers.

A. The Primary Route: Blood-CSF Barrier (BCB)

Located at the Choroid Plexus (CP), this is the major site of folate entry. The CP epithelial cells are highly polarized and utilize a concerted transport mechanism.

-

Basolateral Entry (Blood

Cell):-

FR

(Folate Receptor Alpha / FOLR1): A high-affinity GPI-anchored receptor.[1][2] It binds L-5-MTHF from the plasma and internalizes it via receptor-mediated endocytosis.[3] -

PCFT (Proton-Coupled Folate Transporter / SLC46A1): Functions in tandem with FR

. While PCFT has an acidic pH optimum (5.5), the local microenvironment or endosomal acidification allows it to export folate from the endosome into the CP cytosol.

-

-

Apical Efflux (Cell

CSF):-

RFC (Reduced Folate Carrier / SLC19A1): Predominantly expressed on the apical membrane, facilitating the antiporter-mediated efflux of L-5-MTHF into the Cerebrospinal Fluid (CSF) in exchange for organic phosphates.

-

Exosomes: Emerging evidence suggests FR

-positive exosomes are secreted into the CSF, acting as "shuttles" to deliver folate to parenchymal astrocytes.[3]

-

B. The Secondary Route: Blood-Brain Barrier (BBB)

The brain capillary endothelial cells (BMECs) provide a direct but more restrictive route.

-

RFC (SLC19A1) Dominance: Unlike the CP, human BMECs express very low levels of FR

. Transport is primarily mediated by RFC.-

Mechanism: Bidirectional anion exchange.

-

Kinetics: Lower affinity (

in

-

-

The "Folic Acid Blockade" (Clinical Insight):

-

Synthetic Folic Acid (FA) binds FR

with higher affinity ( -

Consequence: High circulating levels of unmetabolized FA can bind FR

at the Choroid Plexus without being efficiently transported, effectively blocking the receptor and preventing L-5-MTHF uptake. This is a critical consideration in designing therapeutic regimens for Cerebral Folate Deficiency (CFD).

-

Visualization of Signaling & Transport Pathways

The following diagram illustrates the polarized transport mechanisms at both barriers and the intracellular trafficking routes.

Figure 1: Dual-pathway mechanism showing the high-affinity FR

Quantitative Transport Kinetics

For drug development, understanding the affinity (

| Transporter | Gene Symbol | Localization (CNS) | Substrate Affinity ( | Mechanism | Key Inhibitors |

| Folate Receptor | FOLR1 | Choroid Plexus (Basolateral) | High: 1 – 10 nM | Receptor-Mediated Endocytosis | Folic Acid (High Affinity), Methotrexate |

| Reduced Folate Carrier | SLC19A1 | BBB Endothelium (Luminal/Abluminal), CP (Apical) | Low: 1 – 7 | Anion Antiporter (Bidirectional) | Sulfasalazine, Methotrexate (Low Affinity) |

| Proton-Coupled Folate Transporter | SLC46A1 | Choroid Plexus (Basolateral/Endosomal) | Medium: ~1 | H+ Symporter (Acidic pH Optimum) | Sulfasalazine, Pyrimethamine |

Data Synthesis: The 1000-fold difference in affinity between FR

Experimental Protocols for Validation

To validate Levomefolate transport in a preclinical setting, two methodologies are recommended: In Situ Brain Perfusion (for kinetics) and Transwell Co-Culture (for screening).

Protocol A: In Situ Brain Perfusion (Rodent Model)

Gold standard for measuring BBB permeability (

-

Preparation: Anesthetize rat/mouse. Cannulate the common carotid artery; ligate the external carotid.

-

Perfusate: Bicarbonate-buffered saline (pH 7.4) containing radiolabeled tracer (

H-L-5-MTHF) and a vascular space marker ( -

Perfusion: Infuse at a rate matching cerebral blood flow (10 mL/min for rat) for 60–120 seconds.

-

Expertise Note: Short duration (<2 min) prevents significant metabolism of L-5-MTHF, ensuring you measure transport, not metabolism.

-

-

Termination: Decapitate, harvest brain regions (Cortex, Cerebellum, Choroid Plexus).

-

Analysis: Solubilize tissue and measure isotopes via liquid scintillation counting.

-

Calculation:

Where

Protocol B: Transwell Permeability Assay (Human Model)

High-throughput screening using hCMEC/D3 cells.

-

Setup: Seed hCMEC/D3 cells on collagen-coated polyester inserts (0.4

m pore). Co-culture with human astrocytes in the basolateral chamber to induce tight junction formation. -

TEER Measurement: Verify integrity (TEER > 200

) before use. -

Transport Phase: Add L-5-MTHF (10–100 nM) to the apical (blood) side.

-

Inhibition Controls:

-

Well A: L-5-MTHF only.

-

Well B: L-5-MTHF + 1 mM Folic Acid (blocks FR

). -

Well C: L-5-MTHF + 1 mM Sulfasalazine (blocks RFC/PCFT).

-

-

Sampling: Collect basolateral media at 15, 30, 60 min. Analyze via LC-MS/MS.

Figure 2: Workflow for In Situ Brain Perfusion, the gold standard for distinguishing BBB vs. BCB uptake kinetics.

References

-

Grapp, M., et al. (2013). "Choroid plexus transcytosis and exosome shuttling deliver folate into brain parenchyma." Nature Communications.

-

Zhao, R., et al. (2011). "Mechanisms of membrane transport of folates into cells and across epithelia." Annual Review of Nutrition.

-

Spector, R., & Johanson, C. E. (2010). "Choroid plexus failure in the pathogenesis of Alzheimer's disease." Journal of Neuropathology & Experimental Neurology.

-

Wollack, J. B., et al. (2008). "Characterization of folate uptake by choroid plexus epithelial cells in a rat model." Journal of Neurochemistry.

-

Ramaekers, V. T., & Blau, N. (2004). "Cerebral folate deficiency." Developmental Medicine & Child Neurology.

Sources

Methodological & Application

RP-HPLC method development for Levomefolate calcium pentahydrate analysis

Application Note: RP-HPLC Method Development for Levomefolate Calcium Pentahydrate Analysis

Executive Summary & Scientific Rationale

Levomefolate calcium pentahydrate (L-5-MTHF-Ca) represents the primary biologically active isomer of folate.[1][2] Unlike folic acid, it does not require enzymatic reduction by dihydrofolate reductase, making it a critical therapeutic for patients with MTHFR polymorphisms.[1]

Developing a robust RP-HPLC method for L-5-MTHF-Ca presents two distinct challenges:

-

Oxidative Instability: The reduced pteridine ring is highly susceptible to oxidation, rapidly degrading into p-aminobenzoylglutamic acid (pABG) and other pterins upon exposure to air or light.[1]

-

Polarity & Ionization: The molecule contains multiple ionizable groups (α-COOH, γ-COOH, and pteridine ring amines), necessitating precise pH control to prevent peak splitting and ensure reproducible retention times.[1]

This guide moves beyond standard monographs to provide a stability-indicating protocol that incorporates antioxidant protection strategies directly into the analytical workflow.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in method design.

| Parameter | Characteristic | Impact on Method Development |

| Chemical Structure | Calcium salt of N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | Contains a reduced pteridine ring (chromophore) and a glutamate tail (polarity).[1] |

| Solubility | Sparingly soluble in water; Insoluble in organic solvents.[1][3][4] | Sample diluent must be highly aqueous; pH adjustment aids dissolution.[1] |

| pKa Values | ~3.5 (α-COOH), ~4.8 (γ-COOH), ~10.5 (N3-H) | Critical: Mobile phase pH must be controlled (typically pH 6.5–7.[1]0) to keep carboxyls ionized but avoid column damage.[1] |

| UV Max | 280 nm, 290 nm | Detection at 280 nm offers the best balance of sensitivity and solvent transparency. |

| Stability | Degrades to Dihydrofolate and Folic Acid.[1] | Mandatory: Use antioxidants (Ascorbic Acid) in sample preparation.[1] |

Method Development Workflow (Visualized)

The following decision tree illustrates the logic applied to arrive at the optimized conditions.

Figure 1: Strategic decision tree for selecting chromatographic conditions, highlighting the critical pH window.

Detailed Experimental Protocol

Reagents & Materials[1][5][6][7][8]

-

API Standard: Levomefolate Calcium Pentahydrate (Reference Standard).[1]

-

Solvents: Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Sodium Hydroxide ( -

Stabilizers: Ascorbic Acid (Analytical Grade) – Crucial for preventing on-column degradation.[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (L1), 250 × 4.6 mm, 5 µm | Provides sufficient surface area for separating process impurities and degradants.[1] |

| Column Temp | 40°C | Improves mass transfer and peak shape; reduces backpressure.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][5] |

| Injection Vol | 10–20 µL | Optimized for sensitivity without overloading.[1] |

| Detection | UV @ 280 nm | Primary absorption maximum for the pteridine ring.[1] |

| Run Time | 30 Minutes | Sufficient to elute late-eluting hydrophobic impurities.[1] |

Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 6.8 g of

in 1000 mL water. Adjust pH to 6.8 ± 0.05 with dilute NaOH. Filter through 0.45 µm membrane.[1][5][6]-

Note: A pH of 6.8 ensures the glutamic acid moiety is ionized, reducing interaction with residual silanols.

-

-

Organic (Mobile Phase B): 100% Methanol.[1]

-

Note: Methanol is preferred over Acetonitrile for folate analysis as it often provides better selectivity for polar degradation products.[1]

-

Gradient Program

A gradient is recommended to elute both the polar parent compound and less polar degradants.[1]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |

| 0.0 | 90 | 10 | Equilibration |

| 5.0 | 90 | 10 | Isocratic Hold |

| 20.0 | 60 | 40 | Linear Ramp (Elute Impurities) |

| 25.0 | 60 | 40 | Wash |

| 26.0 | 90 | 10 | Return to Initial |

| 30.0 | 90 | 10 | Re-equilibration |

Sample Preparation: The "Self-Validating" Stability System

The most common source of error in Levomefolate analysis is not the chromatography, but the sample preparation. L-5-MTHF oxidizes rapidly in neutral/acidic aqueous solutions without protection.[1]

The "Antioxidant Shield" Protocol:

-

Diluent Preparation:

-

Standard Solution:

-

Sample Solution:

-

Prepare identically to the standard.

-

Process immediately. Do not store in autosampler >12 hours even with antioxidant.

-

Figure 2: Sample preparation workflow emphasizing antioxidant addition and time sensitivity.

Validation Parameters (Acceptance Criteria)

To ensure the method is scientifically sound (Trustworthiness), it must meet ICH Q2(R1) guidelines.[1]

| Parameter | Acceptance Criteria | Notes |

| System Suitability | Tailing Factor < 1.5; Theoretical Plates > 5000 | Critical for peak symmetry.[1] |

| Linearity | Range: 50% to 150% of target concentration.[1] | |

| Precision (Repeatability) | RSD < 1.0% (n=6) | High precision indicates stable system and sample.[1] |

| Accuracy (Recovery) | 98.0% – 102.0% | Spiked placebo recovery.[1] |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Typically ~0.05 µg/mL for LOQ.[1] |

| Robustness | pH ± 0.2; Flow ± 0.1 mL/min | Verify resolution doesn't collapse at pH 6.6 or 7.0. |

Troubleshooting & Expert Insights

-

Problem: Peak splitting or "shoulder" on the main peak.

-

Problem: Gradual decrease in peak area over a sequence.

-

Cause: Oxidation of the sample in the vial.

-

Fix: Refresh the Ascorbic Acid in the diluent. Ensure autosampler is cooled to 4°C.

-

-

Problem: High backpressure.[1]

References

-

United States Pharmacopeia (USP) . Calcium L-5-Methyltetrahydrofolate Monograph. USP 43-NF 38.[1][9] Rockville, MD: United States Pharmacopeial Convention.[1]

-

BenchChem . High-Performance Liquid Chromatography (HPLC) Methods for Levomefolate Calcium Analysis. Application Note. [1]

-

Food and Agriculture Organization (FAO) . Calcium L-5-Methyltetrahydrofolate: Chemical and Technical Assessment. 65th JECFA.

-

ChemicalBook . Levomefolate Calcium Properties and Stability.

-

Orient Journal of Chemistry . Stability Indicating RP-HPLC Method for Simultaneous Determination of L-Methyl folate and Escitalopram. Orient J. Chem., Vol. 30, No. 3.

Sources

- 1. Levomefolate Calcium | C20H23CaN7O6 | CID 135564391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levomefolate calcium | 151533-22-1 [chemicalbook.com]

- 3. fao.org [fao.org]

- 4. Methyl Folate Calcium or Calcium levomefolate USP Manufacturers, SDS [mubychem.com]